molecular formula C22H26O5 B1231270 (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate CAS No. 40834-86-4

(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No.: B1231270
CAS No.: 40834-86-4
M. Wt: 370.4 g/mol
InChI Key: OCWSJGXEQPXXSZ-QSQWMDCWSA-N
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Description

(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic compound with a unique structure that includes a cyclopentafuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Diels-Alder reaction to construct the cyclopentafuran core, followed by functional group modifications to introduce the oxooctenyl and benzoate groups. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and conditions would be tailored to ensure reproducibility and compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to alter the degree of unsaturation in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with biological targets, its effects on cellular processes, and its potential as a lead compound for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. This might include studies on its efficacy and safety as a pharmaceutical agent, its pharmacokinetics and pharmacodynamics, and its potential to treat specific diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structure might lend itself to applications in polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects might be mediated through the modulation of these targets, leading to changes in cellular signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate stands out due to its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity, biological activity, and potential applications. For example, the presence of the oxooctenyl and benzoate groups might confer specific properties that are not observed in other related compounds.

Properties

IUPAC Name

[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5/c1-2-3-5-10-16(23)11-12-17-18-13-21(24)26-20(18)14-19(17)27-22(25)15-8-6-4-7-9-15/h4,6-9,11-12,17-20H,2-3,5,10,13-14H2,1H3/b12-11+/t17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWSJGXEQPXXSZ-QSQWMDCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40834-86-4
Record name 5-(Benzoyloxy)-3,3a,4,5,6,6a-hexahydro-4-(3-oxo-1-octenyl)-2H-cyclopenta(b)furan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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